Antiproliferative agent-34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

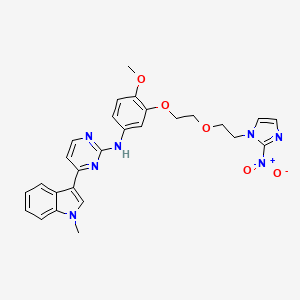

Molecular Formula |

C27H27N7O5 |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

N-[4-methoxy-3-[2-[2-(2-nitroimidazol-1-yl)ethoxy]ethoxy]phenyl]-4-(1-methylindol-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C27H27N7O5/c1-32-18-21(20-5-3-4-6-23(20)32)22-9-10-28-26(31-22)30-19-7-8-24(37-2)25(17-19)39-16-15-38-14-13-33-12-11-29-27(33)34(35)36/h3-12,17-18H,13-16H2,1-2H3,(H,28,30,31) |

InChI Key |

KRHJQHMWPVTYCU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4)OC)OCCOCCN5C=CN=C5[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Target Identification and Validation of Antiproliferative Agent-34 (miR-34a)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antiproliferative agent-34" is a designation created for this technical guide. The data and protocols presented are based on published research for the microRNA miR-34a, which will be used as the subject of this document.

Introduction

MicroRNA-34a (miR-34a) is a small non-coding RNA molecule that functions as a potent endogenous tumor suppressor. It has been identified as an antiproliferative agent in various cancers, including prostate cancer.[1][2] This technical guide provides an in-depth overview of the target identification and validation of miR-34a, with a specific focus on its interaction with the cancer stem cell marker CD44. The methodologies and data presented herein are synthesized from peer-reviewed scientific literature to provide a comprehensive resource for researchers in the field of oncology and drug development.

Target Identification: Unveiling the Molecular Target of miR-34a

The identification of CD44 as a direct target of miR-34a was a crucial step in understanding its antiproliferative mechanism. This process involved a combination of bioinformatics, molecular biology techniques, and functional assays.

Bioinformatics Prediction

Initial target prediction for miR-34a was performed using various algorithms that identify potential miRNA binding sites in the 3' untranslated region (3'-UTR) of messenger RNAs (mRNAs). These algorithms predicted that the 3'-UTR of CD44 mRNA contains binding sites for miR-34a.[3]

Expression Correlation Studies

Experimental evidence supporting the bioinformatic predictions came from the observation of an inverse correlation between the expression levels of miR-34a and CD44 in cancer cells. Studies in prostate cancer demonstrated that CD44-positive (CD44+) prostate cancer stem cells, which are highly tumorigenic and metastatic, have significantly lower levels of miR-34a compared to their CD44-negative counterparts.[3][4][5] This inverse relationship suggested a potential regulatory link between miR-34a and CD44.

Target Validation: Confirming the Functional Interaction

Following the identification of CD44 as a potential target, a series of validation studies were conducted to confirm a direct and functional interaction between miR-34a and CD44.

Luciferase Reporter Assays

The most direct evidence for the binding of miR-34a to the 3'-UTR of CD44 mRNA came from luciferase reporter assays. In these experiments, the 3'-UTR of CD44 was cloned downstream of a luciferase reporter gene. Co-transfection of this construct with synthetic miR-34a into cancer cells resulted in a significant reduction in luciferase activity, indicating that miR-34a binds to the CD44 3'-UTR and represses its expression.[3][6]

Protein Expression Analysis

To confirm that the interaction between miR-34a and the CD44 3'-UTR leads to a decrease in CD44 protein levels, Western blot analysis was performed. Enforced expression of miR-34a in cancer cell lines led to a marked reduction in the endogenous levels of CD44 protein.[3][7][8]

Functional Phenocopy

Further validation was achieved by demonstrating that the specific knockdown of CD44 using techniques like small interfering RNA (siRNA) phenocopies the biological effects of miR-34a overexpression. Both miR-34a overexpression and CD44 knockdown resulted in a similar inhibition of cancer cell proliferation, migration, and invasion, as well as a reduction in the cancer stem cell population.[4][9]

Data Presentation: Quantitative Effects of miR-34a

The antiproliferative effects of miR-34a have been quantified in numerous studies. The following tables summarize key findings.

| Cell Line | Assay | Effect of miR-34a Overexpression | Reference |

| HCT116 (Colon Cancer) | Cell Proliferation | Significant inhibition (OD value of 0.49 ± 0.11 vs. control) | [10] |

| HCT116 (Colon Cancer) | Cell Invasion | Significant inhibition (62.76 ± 8.44% of control) | [10] |

| MCF-7 (Breast Cancer) | Cell Viability | Significant inhibition | [11] |

| MCF-7 (Breast Cancer) | Cell Invasion | Significant inhibition | [11] |

| SOSP-9607 (Osteosarcoma) | c-Met Expression | Significant decrease in mRNA and protein levels | [12] |

Table 1: In Vitro Effects of miR-34a Overexpression

| Tumor Model | Treatment | Outcome | Reference |

| Orthotopic PC3 (Prostate Cancer) | Systemic delivery of miR-34a | 50% reduction in tumor burden | [13] (from initial search) |

| Orthotopic LAPC9 (Prostate Cancer) | Systemic delivery of miR-34a | Reduced lung metastasis and prolonged survival | [4][14] |

| Osteosarcoma Xenograft | miR-34a overexpression | Inhibition of tumor growth and metastasis | [12] |

Table 2: In Vivo Effects of miR-34a

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target identification and validation of miR-34a.

Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR) for miR-34a Expression

This protocol is used to quantify the levels of mature miR-34a in cells or tissues.

-

RNA Extraction: Isolate total RNA, including small RNAs, from cell or tissue samples using a suitable kit (e.g., mirVana miRNA Isolation Kit).

-

Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific stem-loop RT primer for miR-34a and a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using a forward primer specific for miR-34a and a universal reverse primer. Use a TaqMan probe or SYBR Green for detection.

-

Data Analysis: Normalize the expression of miR-34a to a small nuclear RNA (e.g., U6) as an internal control. Calculate the relative expression using the 2-ΔΔCt method.[15]

Western Blot for CD44 Protein Expression

This protocol is used to detect and quantify the levels of CD44 protein.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against CD44 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control such as GAPDH or β-actin.

Luciferase Reporter Assay for Target Validation

This protocol is used to confirm the direct binding of miR-34a to the 3'-UTR of CD44 mRNA.[13][16][17]

-

Vector Construction:

-

Amplify the 3'-UTR of the human CD44 gene containing the predicted miR-34a binding sites by PCR.

-

Clone the PCR product into a luciferase reporter vector (e.g., pGL3) downstream of the luciferase gene.

-

As a control, create a mutant construct where the miR-34a seed binding sequence in the CD44 3'-UTR is mutated using site-directed mutagenesis.

-

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with the luciferase reporter construct (wild-type or mutant), a Renilla luciferase control vector (for normalization), and either a synthetic miR-34a mimic or a negative control mimic.

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type CD44 3'-UTR construct and the miR-34a mimic compared to the negative control indicates a direct interaction.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Caption: The p53-miR-34a-CD44 signaling pathway in cancer stem cells.

Caption: Workflow for the identification and validation of miR-34a's target, CD44.

Caption: Logical relationship in the functional validation of CD44 as a miR-34a target.

References

- 1. Quantitative assessment of miR34a as an independent prognostic marker in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mir-34: A New Weapon Against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of miR-34a as a potent inhibitor of prostate cancer progenitor cells and metastasis by directly repressing CD44 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The microRNA miR-34a inhibits prostate cancer stem cells and metastasis by directly repressing CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prostatecancertopics.com [prostatecancertopics.com]

- 6. urotoday.com [urotoday.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. MicroRNA-34a suppresses breast cancer cell proliferation and invasion by targeting Notch1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MicroRNA-34a Inhibits the Proliferation and Metastasis of Osteosarcoma Cells Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 14. MicroRNA-34a, Prostate Cancer Stem Cells, and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MicroRNA-34a regulates proliferation and apoptosis of gastric cancer cells by targeting silent information regulator 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

In Vitro Antiproliferative Activity of Antiproliferative Agent-34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of Antiproliferative agent-34, also known as Compound A14. This document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual diagrams of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has demonstrated potent activity against a range of kinases and cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| EGFR L858R/T790M | 177[1][2] |

| EGFR WT | 1567[1][2] |

| JAK2 | 30.93[1][2] |

| ROS1 | 106.90[1][2] |

| FLT3 | 108.00[1][2] |

| FLT4 | 226.60[1][2] |

| PDGFRα | 42.53[1][2] |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Condition | IC50 (nM) |

| H1975 | Normoxic | < 40[1][2] |

| H1975 | Hypoxic | < 10[1][2] |

| HCC827 | Normoxic | < 40[1][2] |

| HCC827 | Hypoxic | < 10[1][2] |

Note: The antiproliferative potency of Agent-34 is enhanced by 4- to 6-fold under hypoxic conditions[1][2].

Experimental Protocols

The following are detailed, representative protocols for the types of in vitro assays typically used to characterize compounds like this compound. The specific experimental details for the data presented above are found in the primary literature, which should be consulted for precise methodology.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A common method is a radiometric assay or a fluorescence-based assay.

Materials:

-

Recombinant human kinases (e.g., EGFR, JAK2, etc.)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for radiometric assays

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant kinase and the kinase-specific substrate to each well.

-

Add the diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP).

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescence-based assays, measure the fluorescence signal according to the assay kit's instructions.

-

Calculate the percentage of kinase inhibition for each concentration of the agent.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiproliferative Assay (MTT Assay) under Normoxic and Hypoxic Conditions

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., H1975, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Standard cell culture incubator (37°C, 5% CO₂)

-

Hypoxia incubator or chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)

Procedure:

-

Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a standard incubator.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the diluted agent. Include a vehicle control (DMSO) and a blank (medium only).

-

For the hypoxic condition, place the plates in a hypoxia chamber. For the normoxic condition, return the plates to the standard incubator.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the agent's concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways Targeted by this compound

The following diagram illustrates the key signaling pathways inhibited by this compound.

Caption: Targeted kinases of this compound.

Experimental Workflow for In Vitro Antiproliferative Activity Assessment

The diagram below outlines a typical workflow for evaluating the antiproliferative effects of a compound.

Caption: Workflow for antiproliferative activity assessment.

References

The Dichotomous Role of Interleukin-34 in Cancer: A Technical Guide to its Antiproliferative and Proliferative Effects

For Immediate Release

This technical guide provides an in-depth analysis of the multifaceted effects of Interleukin-34 (IL-34) on various cancer cell lines. IL-34, a cytokine and a ligand for the colony-stimulating factor-1 receptor (CSF-1R), has emerged as a critical modulator of the tumor microenvironment.[1][2][3] This document summarizes the quantitative effects of IL-34 on cancer cell proliferation, details the experimental protocols for assessing these effects, and visualizes the complex signaling pathways involved. It is intended for researchers, scientists, and professionals in drug development focused on oncology.

Quantitative Effects of Interleukin-34 on Cancer Cell Lines

The influence of IL-34 on cancer cell proliferation is highly context-dependent, varying with the cancer type and cellular background. While often promoting proliferation, in some contexts, it can have inhibitory effects. The following table summarizes the observed quantitative effects of IL-34 on various cancer cell lines.

| Cancer Type | Cell Line | IL-34 Concentration | Observed Effect | Reference |

| Breast Cancer | MCF7 | 10 ng/mL | Increased cell proliferation and colony formation | [4] |

| Gastric Cancer | AGS | Not specified | Overexpression promoted cell proliferation and clone formation | [5] |

| Colon Cancer | DLD-1 | Not specified | Enhanced cell proliferation and invasion | [6] |

| Glioblastoma | Not specified | Not specified | Suppressed motility, clonogenicity, and proliferation | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IL-34's effects on cancer cells. The following sections provide protocols for key experiments cited in the literature.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from methodologies used to assess cell proliferation in response to IL-34.[5][8]

-

Cell Seeding: Seed cancer cells (e.g., AGS, U87, U251) in 96-well plates at a density of approximately 3,000-5,000 cells per well.

-

Incubation: Culture the cells for 24 hours to allow for adherence.

-

Treatment: Treat the cells with the desired concentrations of recombinant human IL-34. Include an untreated control group.

-

Time Course: At specified time points (e.g., 0, 24, 48, 72, and 96 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

-

Incubation with Reagent: Incubate the plates for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell proliferation rate relative to the untreated control.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This protocol is a generalized procedure based on standard soft agar assay methodologies.[9][10][11][12][13]

-

Prepare Base Agar Layer:

-

Prepare a 1.2% agarose solution in sterile, deionized water and sterilize by autoclaving or microwaving.

-

Cool the agarose to 40°C in a water bath.

-

Warm 2X complete cell culture medium to 40°C.

-

Mix equal volumes of the 1.2% agarose and 2X medium to create a 0.6% base agar solution.

-

Aliquot 2 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature for at least 15-30 minutes.

-

-

Prepare Top Agar Layer with Cells:

-

Prepare a 0.7% agarose solution and cool it to 40°C.

-

Harvest and count the cancer cells. Resuspend the cells in complete medium at a concentration of 2x the desired final plating density.

-

Mix equal volumes of the cell suspension and the 0.7% agarose solution to get a final agarose concentration of 0.35% and the desired cell density (e.g., 5,000 cells/well).

-

Carefully layer 1.5 mL of the cell-agar mixture on top of the solidified base agar.

-

-

Incubation and Feeding:

-

Allow the top layer to solidify at room temperature for 20-30 minutes.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-30 days.

-

Feed the cells twice a week by adding 0.5-1 mL of complete medium to the top of the agar.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for at least 1 hour.

-

Wash the wells with PBS to remove background staining.

-

Count the colonies using a dissecting microscope or a colony counter.

-

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression and signaling pathway activation.[5][6][14]

-

Cell Lysis:

-

Treat cells with IL-34 for the desired time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of ERK, JNK, AKT, STAT3, and housekeeping proteins like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by IL-34 and a typical experimental workflow for studying its effects.

Caption: IL-34 signaling pathways in cancer cells.

Caption: Experimental workflow for assessing IL-34 effects.

References

- 1. Role of Interleukin-34 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Therapy of Interleukin-34 as a Promising Approach to Overcome Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-34 expression in ovarian cancer: a possible correlation with disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin-34-CSF1R Signaling Axis Promotes Epithelial Cell Transformation and Breast Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-34 promotes the proliferation and epithelial-mesenchymal transition of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-34 sustains pro-tumorigenic signals in colon cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulation of Interleukin-34 and its Potential Significance as a Disease Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 11. lab.moffitt.org [lab.moffitt.org]

- 12. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Soft agar colony formation assay to quantify mouse embryonic fibroblast transformation after Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interleukin-34 Regulates Th1 and Th17 Cytokine Production by Activating Multiple Signaling Pathways through CSF-1R in Chicken Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Antiproliferative Agent-34: A Multi-Target Kinase Inhibitor Inducing Cell Cycle Arrest

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Antiproliferative agent-34, also identified as Compound A14, is a potent, multi-target kinase inhibitor with significant antiproliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, with a specific focus on its role in inducing cell cycle arrest. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a novel small molecule inhibitor targeting several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and its resistance mutants, Janus Kinase 2 (JAK2), ROS proto-oncogene 1 (ROS1), FMS-like tyrosine kinase 3 (FLT3), Fms-related tyrosine kinase 4 (FLT4), and Platelet-Derived Growth Factor Receptor alpha (PDGFRα)[1]. Its multi-targeted nature suggests a broad therapeutic potential across different cancer types. A key aspect of its anticancer activity is its ability to halt cell proliferation by inducing cell cycle arrest, a critical mechanism for controlling tumor growth. This guide will delve into the specifics of this process.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize its inhibitory concentrations against key kinase targets and its antiproliferative effects on non-small cell lung cancer (NSCLC) cell lines.

Table 1: Kinase Inhibitory Activity of this compound [1]

| Target Kinase | IC50 (nM) |

| EGFR L858R/T790M | 177 |

| EGFR WT | 1567 |

| JAK2 | 30.93 |

| ROS1 | 106.90 |

| FLT3 | 108.00 |

| FLT4 | 226.60 |

| PDGFRα | 42.53 |

Table 2: Antiproliferative Activity of this compound in NSCLC Cell Lines [1]

| Cell Line | Condition | IC50 (nM) |

| H1975 | Normoxic | < 40 |

| Hypoxic | < 10 | |

| HCC827 | Normoxic | < 40 |

| Hypoxic | < 10 |

Mechanism of Action: G2/M Cell Cycle Arrest

While direct cell cycle analysis data for this compound is not yet published in the primary literature, the inhibition of its known targets, particularly EGFR, JAK2, and PDGFRα, has been demonstrated to induce G2/M phase cell cycle arrest in various cancer cell models[2][3][4]. The G2/M checkpoint is a critical control point that ensures the fidelity of cell division, and its activation prevents cells with damaged DNA from entering mitosis. The key regulators of this transition are the Cyclin B1/CDK1 complex. Inhibition of upstream signaling pathways that converge on this complex can lead to a G2/M block.

Proposed Signaling Pathway for G2/M Arrest

Based on the known functions of the kinases targeted by this compound, a plausible signaling pathway leading to G2/M cell cycle arrest can be proposed. The inhibition of EGFR, JAK2, and PDGFRα signaling can disrupt downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell cycle progression. The disruption of these pathways can ultimately lead to the inhibition of the Cyclin B1/CDK1 complex, the master regulator of the G2/M transition.

References

- 1. Discovery of novel hypoxia-activated, nitroimidazole constructed multi-target kinase inhibitors on the basis of AZD9291 for the treatment of human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGFR inhibition in glioblastoma cells induces G2/M arrest and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the janus kinase family increases extracellular signal-regulated kinase 1/2 phosphorylation and causes endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Signaling Pathways Affected by Paclitaxel

Note to the Reader: "Antiproliferative agent-34" does not correspond to a publicly documented or recognized compound. To fulfill the detailed requirements of this technical guide, the well-researched and widely used antiproliferative agent, Paclitaxel , has been used as a representative example. The data, pathways, and protocols presented herein are based on established scientific literature for Paclitaxel.

This document provides a comprehensive overview of the molecular signaling pathways modulated by the potent antiproliferative agent, Paclitaxel. It is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular biology.

Core Signaling Pathways Modulated by Paclitaxel

Paclitaxel is a mitotic inhibitor that primarily targets microtubules, which are essential components of the cellular cytoskeleton.[][2] Its mechanism of action initiates a cascade of events that affect several critical signaling pathways, leading to cell cycle arrest and apoptosis.[3][4]

Microtubule Stabilization and Mitotic Arrest

The principal mechanism of Paclitaxel is its ability to bind to the β-tubulin subunit of microtubules.[5][6] This binding stabilizes the microtubule polymer, preventing the dynamic instability—assembly and disassembly—that is crucial for mitotic spindle formation and chromosome segregation during cell division.[][7] This hyper-stabilization leads to the formation of abnormal microtubule bundles and multiple asters during mitosis.[6] The disruption of normal spindle function activates the Spindle Assembly Checkpoint (SAC), a key cell cycle control mechanism, causing a prolonged arrest of the cell cycle in the G2/M phase.[5][8]

Figure 1: Mechanism of Paclitaxel-induced microtubule stabilization and mitotic arrest.

Induction of Apoptosis

Prolonged mitotic arrest induced by Paclitaxel triggers programmed cell death (apoptosis) through multiple signaling pathways.[5] This process involves both intrinsic (mitochondrial) and extrinsic pathways.

Intrinsic Apoptotic Pathway: Paclitaxel influences the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[3][6] It leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[3][4] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[3][4] Cytosolic cytochrome c then activates a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[3][9]

MAPK and PI3K/Akt Pathways: Paclitaxel has been shown to modulate key survival and stress-response pathways. It can activate the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, which are associated with pro-apoptotic signaling.[3][10] Conversely, it often inhibits the prosurvival PI3K/Akt signaling pathway, further tipping the cellular balance towards apoptosis.[3][4] Studies have shown that Paclitaxel treatment leads to decreased phosphorylation of Akt.[3]

Figure 2: Key signaling pathways involved in Paclitaxel-induced apoptosis.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of Paclitaxel are dose- and time-dependent.[11][12] The half-maximal inhibitory concentration (IC50) varies significantly across different cancer cell lines.

Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | IC50 Value | Reference(s) |

| HeLa | Cervical Cancer | 48 | 5.39 ± 0.208 nM | [13] |

| CaSki | Cervical Cancer | 48 | 2.94 ± 0.390 nM | [13] |

| MCF-7 | Breast Cancer | 48 | 3.5 µM | [14] |

| MDA-MB-231 | Breast Cancer | 48 | 0.3 µM | [14] |

| BT-474 | Breast Cancer | 48 | 19 nM | [14] |

| NSCLC Cell Lines (Median) | Non-Small Cell Lung | 24 | 9.4 µM | [12] |

| NSCLC Cell Lines (Median) | Non-Small Cell Lung | 120 | 0.027 µM | [12] |

| SCLC Cell Lines (Median) | Small Cell Lung | 120 | 5.0 µM | [12] |

Table 2: Effect of Paclitaxel on Apoptotic Protein Expression

| Cell Line | Treatment | Protein | Change in Expression | Reference(s) |

| CHMm | 24h, dose-dependent | Bcl-2 | Downregulated | [3][4] |

| CHMm | 24h, dose-dependent | Bax | Upregulated | [3][4] |

| CHMm | 24h, dose-dependent | Cytochrome c (cytosolic) | Upregulated | [3][4] |

| CHMm | 24h, dose-dependent | Cleaved Caspase-3 | Upregulated | [3][4] |

| BCBL-1 | 18h, 50 nM | Bcl-2 | Slightly Decreased | [15] |

| BCBL-1 | 18h, 50 nM | Bax | Increased | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to investigate the effects of Paclitaxel.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

Figure 3: Standard workflow for an MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[16]

-

Drug Treatment: Prepare serial dilutions of Paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the Paclitaxel-containing medium. Include untreated control wells.[17]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins, such as Bcl-2 and Bax, in cell lysates.

Detailed Protocol:

-

Cell Lysis: After treating cells with Paclitaxel for the desired time, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-Actin) overnight at 4°C.[15][20]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Use a loading control (e.g., β-Actin) to normalize the protein levels.[20] Quantify band intensity using densitometry software.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Detailed Protocol:

-

Cell Preparation: Culture and treat cells with Paclitaxel as required. Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.[21]

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells and fix them by adding ice-cold 70-80% ethanol dropwise while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[21]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A to degrade double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

-

Data Interpretation: Generate a histogram of cell counts versus fluorescence intensity. Cells in G0/G1 phase will have a 2n DNA content, cells in G2/M phase will have a 4n DNA content, and cells in the S phase will have an intermediate DNA content.[22] Use cell cycle analysis software to quantify the percentage of cells in each phase.

References

- 2. Paclitaxel - Wikipedia [en.wikipedia.org]

- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 10. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Paclitaxel treatment and cell survival assay [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antiproliferative Agent-34

These application notes provide detailed protocols for utilizing Antiproliferative Agent-34, a potent multi-target kinase inhibitor, in cell-based assays. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Introduction

This compound (also known as Compound A14) is a small molecule inhibitor targeting multiple kinases involved in cancer cell proliferation and survival.[1][2][3] Its activity against key oncogenic drivers, particularly mutated Epidermal Growth Factor Receptor (EGFR), makes it a compound of significant interest for cancer research.[1][2][4] Notably, its efficacy is enhanced under hypoxic conditions, a common feature of the tumor microenvironment.[1][2][3]

Data Presentation

Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity across a range of kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Kinase | IC₅₀ (nM) |

| JAK2 | 30.93 |

| PDGFRα | 42.53 |

| ROS1 | 106.90 |

| FLT3 | 108.00 |

| EGFR L858R/T790M | 177 |

| FLT4 | 226.60 |

| EGFR WT | 1567 |

Data sourced from MedChemExpress.[1][2][3]

Cell-Based Antiproliferative Activity

The compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines, with increased potency in hypoxic environments.

| Cell Line | Condition | IC₅₀ (nM) | Fold Improvement (Hypoxia vs. Normoxia) |

| H1975 | Normoxic | < 40 | 4-6 fold |

| H1975 | Hypoxic | < 10 | |

| HCC827 | Normoxic | < 40 | 4-6 fold |

| HCC827 | Hypoxic | < 10 |

Data sourced from MedChemExpress.[1][2][3]

Signaling Pathway

This compound targets several key signaling pathways implicated in cancer cell growth, survival, and angiogenesis. By inhibiting receptor tyrosine kinases (RTKs) like EGFR, PDGFRα, and FLT3/4, as well as the downstream JAK2 kinase, it can disrupt multiple oncogenic signaling cascades.

References

Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Induced by Antiproliferative Agent-34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-34 (identified as the cationic antimicrobial peptide CC34) has demonstrated significant potential as an anticancer agent by inducing apoptosis in cancer cells.[1] Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying this pro-apoptotic activity. This document provides detailed application notes and protocols for the Western blot analysis of key apoptosis markers in cells treated with this compound, enabling researchers to effectively evaluate its therapeutic potential. The core of this analysis focuses on the intrinsic or mitochondrial pathway of apoptosis, which is a common mechanism for many anticancer compounds.

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound is reported to induce apoptosis through the mitochondrial-mediated pathway.[1] This process involves a cascade of events that ultimately lead to programmed cell death. A critical regulatory step in this pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. Treatment with this compound disrupts this balance, leading to an increase in the Bax/Bcl-2 ratio.[1] This shift promotes the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.[1]

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[1] Active caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Data Presentation: Quantitative Western Blot Analysis

The following table summarizes representative quantitative data from Western blot analysis of key apoptosis markers in cancer cells treated with this compound (CC34). The data is presented as fold change relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

| Protein Marker | Cellular Fraction | Expected Molecular Weight (kDa) | Treatment Group | Fold Change (vs. Control) |

| Bcl-2 | Whole Cell Lysate | 26 | Control | 1.0 |

| Agent-34 (IC50) | ↓ 0.45 | |||

| Bax | Whole Cell Lysate | 21 | Control | 1.0 |

| Agent-34 (IC50) | ↑ 2.2 | |||

| Bax/Bcl-2 Ratio | - | - | Control | 1.0 |

| Agent-34 (IC50) | ↑ 4.89 | |||

| Cytochrome c | Cytosolic | 15 | Control | 1.0 |

| Agent-34 (IC50) | ↑ 3.5 | |||

| Mitochondrial | 15 | Control | 1.0 | |

| Agent-34 (IC50) | ↓ 0.3 | |||

| Cleaved Caspase-9 | Whole Cell Lysate | 35/37 | Control | 1.0 |

| Agent-34 (IC50) | ↑ 4.1 | |||

| Cleaved Caspase-3 | Whole Cell Lysate | 17/19 | Control | 1.0 |

| Agent-34 (IC50) | ↑ 5.5 | |||

| Cleaved PARP | Whole Cell Lysate | 89 | Control | 1.0 |

| Agent-34 (IC50) | ↑ 3.8 |

Note: The quantitative data presented are representative examples derived from studies on pro-apoptotic peptides and may not reflect the exact values for this compound in all cell lines. Researchers should perform their own quantitative analysis.

Experimental Protocols

Cell Culture and Treatment

-

Culture your cancer cell line of interest (e.g., SGC-7901, HepG-2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., IC25, IC50) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-treated control group.

Preparation of Whole Cell Lysates

-

Following treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add an appropriate volume of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well or dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (whole cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

Subcellular Fractionation for Cytochrome c Release Assay

-

Collect treated and control cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytosol extraction buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction, which can be lysed with a suitable buffer.

Western Blot Analysis

-

SDS-PAGE: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes. Load the samples onto a 10-15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-cleaved caspase-3, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Signaling pathway of apoptosis induction by this compound.

Caption: Experimental workflow for Western blot analysis.

Caption: Regulation of the Bax/Bcl-2 ratio by this compound.

References

Application Notes and Protocols: Animal Model Studies of Antiproliferative Agents

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for "Antiproliferative agent-34," no specific therapeutic agent with this designation was identified in publicly available scientific literature. The numeral "34" appeared as a citation marker in several research articles discussing various antiproliferative compounds, but not as a component of a specific compound's name.

This document, therefore, provides a generalized framework of application notes and protocols applicable to the preclinical evaluation of novel antiproliferative agents in animal models, drawing upon established methodologies and best practices in the field. The provided examples and data are illustrative and should be adapted to the specific characteristics of the agent under investigation.

I. Quantitative Data Summary

The effective preclinical evaluation of an antiproliferative agent necessitates the systematic collection and analysis of quantitative data. The following tables provide a template for summarizing key efficacy and safety parameters from in vivo studies.

Table 1: In Vivo Efficacy of Antiproliferative Agent X in Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily (p.o.) | 1500 ± 250 | 0 |

| Agent X | 10 | Daily (p.o.) | 850 ± 150 | 43 |

| Agent X | 25 | Daily (p.o.) | 400 ± 90 | 73 |

| Positive Control | 5 | Daily (i.p.) | 350 ± 80 | 77 |

Table 2: Safety and Tolerability Profile in Rodent Model

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SD (Day 21) | Observed Toxicities |

| Vehicle Control | - | +5.2 ± 1.5 | None |

| Agent X | 10 | +4.8 ± 1.8 | None |

| Agent X | 25 | -2.1 ± 2.5 | Mild lethargy |

| Agent X | 50 | -8.5 ± 3.1 | Significant weight loss, ruffled fur |

II. Experimental Protocols

Detailed and reproducible protocols are critical for the successful execution of animal model studies. The following sections outline standard methodologies for key experiments.

A. Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of an antiproliferative agent.

1. Cell Culture:

-

Culture human cancer cells (e.g., A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

2. Animal Handling and Tumor Implantation:

-

Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.

-

Acclimatize animals for at least one week before the experiment.

-

Anesthetize the mouse using isoflurane.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Treatment and Monitoring:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Administer the antiproliferative agent or vehicle control according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

-

Monitor animal health and body weight throughout the study.

4. Endpoint and Tissue Collection:

-

Euthanize mice when tumors in the control group reach the predetermined maximum size or at the end of the study period.

-

Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

B. Pharmacokinetic Study Protocol

This protocol outlines the procedure for determining the pharmacokinetic profile of an antiproliferative agent in a rodent model.

1. Animal Preparation:

-

Use healthy adult rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins for serial blood sampling.

-

Fast animals overnight before drug administration.

2. Drug Administration and Sampling:

-

Administer a single dose of the antiproliferative agent via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.

3. Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of the antiproliferative agent in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

4. Data Analysis:

-

Use pharmacokinetic software to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

III. Visualization of Concepts and Workflows

Graphical representations of experimental designs and biological pathways can significantly enhance understanding.

Caption: Workflow for a xenograft efficacy study.

Caption: Hypothetical signaling pathway targeted by an agent.

Application Notes and Protocols: Antiproliferative Agent-34 (Compound A14)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-34, also known as Compound A14, is a potent multi-target kinase inhibitor with significant antitumor activity. It has been identified as a promising candidate for cancer therapy due to its ability to target multiple signaling pathways involved in tumor growth and survival. These notes provide detailed protocols for the dosage and administration of this compound in murine models, based on preclinical research.

Mechanism of Action

This compound functions as a multi-target kinase inhibitor.[1][2] Its primary mechanism involves the inhibition of several key kinases implicated in cancer progression. Additionally, it has been identified as a novel inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[3] By binding to Hsp90, Compound A14 leads to the degradation of Hsp90 client proteins, thereby inducing autophagy and exhibiting potent anti-proliferative effects.[3]

Targeted Kinases

This compound has been shown to inhibit the following kinases with the corresponding half-maximal inhibitory concentrations (IC50):

| Target Kinase | IC50 (nM) |

| EGFR L858R/T790M | 177 |

| EGFR WT | 1567 |

| JAK2 | 30.93 |

| ROS1 | 106.90 |

| FLT3 | 108.00 |

| FLT4 | 226.60 |

| PDGFRα | 42.53 |

Data sourced from MedChemExpress.[1]

Signaling Pathways

The inhibitory action of this compound on multiple kinases and Hsp90 disrupts several critical signaling pathways essential for tumor cell proliferation, survival, and angiogenesis. A diagram illustrating the affected signaling pathways is provided below.

Caption: Signaling pathways inhibited by this compound.

In Vivo Administration in Mice

Summary of Efficacy

A preclinical study evaluated the in vivo antitumor activity of this compound in a xenograft mouse model using A549 human lung cancer cells.[3]

| Animal Model | Tumor Cell Line | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition |

| A549 Tumor-bearing Mice | A549 (human lung carcinoma) | 70 mg/kg, intraperitoneal (i.p.) injection, daily | 14 days | 45% (p<0.01) |

Data sourced from a study on novel Hsp90 inhibitors.[3]

Experimental Protocol: In Vivo Antitumor Activity Assessment

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a murine xenograft model.

Materials:

-

This compound (Compound A14)

-

Vehicle solution (e.g., sterile PBS, DMSO, or as specified by the manufacturer)

-

A549 human lung carcinoma cells

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Culture and Implantation:

-

Culture A549 cells in appropriate media until they reach the desired confluence.

-

Harvest and resuspend the cells in a sterile medium (e.g., PBS) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Animal Grouping and Randomization:

-

Once tumors reach the desired size, randomly divide the mice into two groups: a control group and a treatment group.

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

On the day of administration, dilute the stock solution to the final concentration to deliver a dose of 70 mg/kg.

-

Administer the prepared solution to the treatment group via intraperitoneal (i.p.) injection daily.

-

Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice twice a week as an indicator of toxicity.

-

Observe the general health and behavior of the animals daily.

-

-

Study Termination and Analysis:

-

Continue the treatment for 14 consecutive days.

-

At the end of the study, sacrifice the mice according to institutional guidelines.

-

Excise the tumors for further analysis (e.g., Western blotting to assess the degradation of Hsp90 client proteins).[3]

-

Calculate the tumor growth inhibition percentage.

-

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for High-Throughput Screening of Antiproliferative Agent-34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-34 (also known as Compound A14) is a potent, multi-targeted kinase inhibitor with significant antiproliferative activity in various cancer cell lines. Its ability to modulate key signaling pathways involved in cell growth and proliferation makes it a compelling candidate for further investigation in drug discovery and development programs. These application notes provide detailed protocols for high-throughput screening (HTS) of this compound to assess its cellular and biochemical activity, facilitating its evaluation as a potential therapeutic agent.

While the exact chemical structure of this compound is not publicly available, its biological activity profile provides a solid foundation for its application in cancer research.

Mechanism of Action

This compound exerts its effects by inhibiting multiple protein kinases that are critical for tumor cell survival and proliferation. Its primary targets include Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2), along with other kinases such as ROS1, FLT3, FLT4, and PDGFRα.[1] By blocking the activity of these kinases, this compound disrupts downstream signaling cascades, leading to cell cycle arrest and inhibition of tumor growth.

Key Signaling Pathways

EGFR Signaling Pathway: The EGFR pathway is a crucial regulator of cell proliferation, survival, and differentiation.[2][3][4][5] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][5] Mutations in EGFR, such as L858R and T790M, can lead to its constitutive activation, driving uncontrolled cell growth in several cancers.[5] this compound effectively inhibits both wild-type and mutated forms of EGFR.

JAK/STAT Signaling Pathway: The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell division, and apoptosis.[6][7][8][9][10] Ligand-induced receptor dimerization activates associated JAKs, which then phosphorylate STAT proteins.[6][9][10] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation and survival.[6][9][10] this compound's inhibition of JAK2 can block this signaling axis.

Quantitative Data

The inhibitory activity of this compound has been quantified against several kinases and cancer cell lines, as summarized in the tables below.

Table 1: Biochemical IC50 Values for this compound [1]

| Target Kinase | IC50 (nM) |

| EGFR (L858R/T790M) | 177 |

| EGFR (WT) | 1567 |

| JAK2 | 30.93 |

| ROS1 | 106.90 |

| FLT3 | 108.00 |

| FLT4 | 226.60 |

| PDGFRα | 42.53 |

Table 2: Cellular Antiproliferative IC50 Values for this compound [1]

| Cell Line | Condition | IC50 (nM) |

| H1975 | Normoxic | < 40 |

| HCC827 | Normoxic | < 40 |

| H1975 | Hypoxic | < 10 |

| HCC827 | Hypoxic | < 10 |

Experimental Protocols for High-Throughput Screening

The following protocols are designed for a 384-well plate format, suitable for HTS applications.

Cell-Based Antiproliferative Assay

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H1975, HCC827)

-

Complete growth medium (specific to the cell line)

-

This compound (solubilized in DMSO)

-

384-well clear-bottom, black-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multidrop™ Combi Reagent Dispenser or similar liquid handler

-

Plate reader capable of measuring luminescence

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Dilute cells in complete growth medium to the desired seeding density (e.g., 1,000 - 5,000 cells/well, optimize for each cell line).

-

Using a Multidrop dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 50 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (no-cell control) from all other measurements.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to measure the direct inhibitory effect of this compound on its target kinases.

Materials:

-

Recombinant human kinases (e.g., EGFR L858R/T790M, JAK2, ROS1, FLT3, PDGFRα)

-

Kinase-specific peptide substrate

-

ADP-Glo™ Kinase Assay kit

-

This compound (solubilized in DMSO)

-

384-well low-volume, white plates

-

Kinase reaction buffer (specific to each kinase)

-

ATP

-

Plate reader capable of measuring luminescence

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer.

-

Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase.

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X kinase/substrate solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all measurements.

-

Normalize the data to the vehicle control (100% kinase activity).

-

Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathways

Caption: Simplified EGFR and JAK/STAT signaling pathways and points of inhibition by this compound.

Experimental Workflow

Caption: High-throughput screening workflows for cell-based and biochemical assays of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluation of Antiproliferative agent-34 in 3D Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiproliferative agent-34 is a novel, potent, and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in various cancers. The transition from two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) models, such as spheroids, offers a more physiologically relevant system for evaluating anticancer therapeutics.[1][2][3] 3D models better replicate the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges, which are often absent in 2D cultures.[3][4][5] These application notes provide a comprehensive guide to assessing the efficacy of this compound in 3D cancer cell spheroids.

Data Presentation

The efficacy of this compound was evaluated in both 2D and 3D cell culture models derived from the MCF-7 breast cancer cell line. Quantitative data are summarized below.

Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Cell Culture Models

| Cell Culture Model | IC50 (µM) after 72h Treatment |

| 2D Monolayer | 0.85 |

| 3D Spheroid | 5.20 |

IC50 values were determined using a luminescent cell viability assay.

The data indicates a higher IC50 value in the 3D spheroid model, a common observation attributed to the more complex architecture and drug penetration barriers in 3D cultures.[6][7]

Table 2: Effects of this compound on Spheroid Size and Viability

| Treatment Concentration (µM) | Average Spheroid Diameter (µm) at 72h | Percent Viability (%) vs. Control |

| 0 (Vehicle Control) | 650 ± 25 | 100 |

| 1 | 580 ± 30 | 85 |

| 5 | 420 ± 20 | 52 |

| 10 | 310 ± 15 | 28 |

Data are presented as mean ± standard deviation.

Treatment with this compound resulted in a dose-dependent decrease in both spheroid size and cell viability, demonstrating its potent antiproliferative effects in a 3D context.

Table 3: Modulation of Key Biomarkers in the PI3K/AKT/mTOR Pathway

| Biomarker | Change in Expression (10 µM Treatment) |

| p-AKT (Ser473) | 85% Decrease |

| p-mTOR (Ser2448) | 78% Decrease |

| Ki-67 | 65% Decrease |

Changes were quantified using immunofluorescence staining and subsequent image analysis.

The significant reduction in the phosphorylation of AKT and mTOR, key downstream effectors of PI3K, confirms the on-target activity of this compound. The decrease in the proliferation marker Ki-67 further supports its antiproliferative mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique

-

Prepare a sterile 1.5% (w/v) solution of agarose in serum-free culture medium.

-

Dispense 50 µL of the warm agarose solution into each well of a 96-well round-bottom plate.

-

Allow the agarose to solidify at room temperature for 30 minutes to create a non-adherent surface.

-

Harvest MCF-7 cells and prepare a single-cell suspension at a concentration of 5 x 10^4 cells/mL in complete culture medium.

-

Carefully add 100 µL of the cell suspension to each agarose-coated well.

-

Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.[6]

Protocol 2: Drug Treatment of 3D Spheroids

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Carefully remove 50 µL of the culture medium from each well containing a spheroid.

-

Gently add 50 µL of the medium containing the appropriate drug concentration to each well.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.

-

Incubate the treated spheroids for the desired experimental duration (e.g., 72 hours) at 37°C and 5% CO2.[8]

Protocol 3: Spheroid Viability Assessment using a Luminescent Cell Viability Assay

-

After the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of a 3D-compatible luminescent cell viability reagent to each well.

-

Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 5 minutes.

-

Incubate the plate at room temperature for an additional 25 minutes to ensure complete spheroid lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle-treated control spheroids.[6]

Protocol 4: Immunofluorescence Staining of Spheroids for Biomarker Analysis

-

Carefully collect spheroids from each treatment group and wash them twice with PBS.

-

Fix the spheroids in 4% paraformaldehyde for 1 hour at room temperature.

-

Permeabilize the spheroids with 0.5% Triton X-100 in PBS for 30 minutes.

-

Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate the spheroids with primary antibodies against p-AKT, p-mTOR, and Ki-67 overnight at 4°C.

-

Wash the spheroids three times with PBS containing 0.1% Tween 20.

-

Incubate with fluorophore-conjugated secondary antibodies for 2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 15 minutes.

-

Mount the spheroids on a microscope slide with an anti-fade mounting medium.

-

Image the spheroids using a confocal microscope and quantify the fluorescence intensity using appropriate image analysis software.

Mandatory Visualizations

Diagram 1: Signaling Pathway of this compound

Caption: PI3K/AKT/mTOR pathway and the inhibitory action of Agent-34.

Diagram 2: Experimental Workflow

Caption: Workflow for evaluating this compound in 3D spheroids.

Diagram 3: Logical Relationship of Experimental Results

References

- 1. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer 3D Models: Essential Tools for Understanding and Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer 3D Models for Metallodrug Preclinical Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

Troubleshooting & Optimization

"Antiproliferative agent-34" optimizing concentration for in vitro studies